Bombesin

Description

Properties

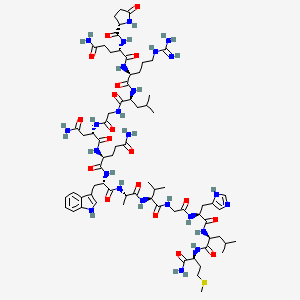

Molecular Formula |

C71H110N24O18S |

|---|---|

Molecular Weight |

1619.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1 |

InChI Key |

QXZBMSIDSOZZHK-DOPDSADYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Origin of Product |

United States |

Foundational & Exploratory

Bombesin peptide structure and amino acid sequence

An In-depth Technical Guide to Bombesin Peptide: Structure, Function, and Experimental Analysis

Introduction

Bombesin (BBS) is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina.[1] It belongs to a larger family of bombesin-like peptides, which are widely distributed in the neural and endocrine cells of mammals.[2] The two primary mammalian homologues are Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[1][3] These peptides exert a wide range of physiological effects, including the regulation of gastrointestinal hormone release, smooth muscle contraction, feeding behavior, and cell growth, by activating a specific family of G-protein-coupled receptors (GPCRs).[4] Due to the overexpression of bombesin receptors in various human cancers, such as prostate, breast, and small cell lung cancer, bombesin and its analogs have become attractive targets for the development of diagnostic and therapeutic agents. This guide provides a detailed overview of the structure, amino acid sequence, receptor interactions, signaling pathways, and key experimental methodologies relevant to bombesin research.

Structure and Amino Acid Sequence

Bombesin and its related peptides are synthesized as larger precursor proteins that are enzymatically processed to their mature, active forms. The mature peptides typically range from eight to fourteen residues in length. The C-terminal region is highly conserved and essential for biological activity.

Amino Acid Sequences

The primary structures of amphibian bombesin and its key mammalian counterparts, GRP and NMB, are detailed below. GRP shares high homology with bombesin at its C-terminus, whereas NMB shows some variation.

| Peptide Name | Origin | Amino Acid Sequence | Length |

| Bombesin (BBS) | Amphibian (Bombina bombina) | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 14 aa |

| Gastrin-Releasing Peptide (GRP) | Mammalian (Porcine) | Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 27 aa |

| Neuromedin B (NMB) | Mammalian (Porcine) | Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH₂ | 10 aa |

| Canine GRP-27 | Mammalian (Canine) | Ala-Pro-Val-Pro-Gly-Gly-Gln-Gly-Thr-Val-Leu-Asp-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 27 aa |

Note: pGlu denotes pyroglutamic acid. Sequences are derived from various sources.

Bombesin Receptors and Binding Affinities

The biological effects of bombesin-like peptides are mediated by three main GPCR subtypes:

-

BB₁ Receptor (NMBR) : Shows a preference for Neuromedin B.

-

BB₂ Receptor (GRPR) : Shows a preference for Gastrin-Releasing Peptide.

-

BB₃ Receptor (BRS-3) : An orphan receptor with no known high-affinity natural ligand.

The binding affinity of various ligands to these receptors is a critical parameter in drug development and is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Receptor Binding Affinity Data

The following table summarizes the binding affinities of selected bombesin analogs for the Gastrin-Releasing Peptide Receptor (GRPR), which is frequently overexpressed in human tumors. The data is derived from competitive binding assays using GRPR-expressing cells, such as the human prostate cancer cell line PC-3.

| Compound/Ligand | Cell Line | Radioligand | Binding Affinity (Kᵢ or IC₅₀, nM) | Reference |

| Bombesin | Human Prostate Cancer | ¹²⁵I-[Tyr⁴]bombesin | ~1.5 | |

| [¹⁷⁷Lu]Lu-AMBA | PC-3 | ¹²⁵I-[Tyr⁴]bombesin | 0.33 ± 0.16 | |

| [¹⁷⁷Lu]Lu-TacsBOMB5 | PC-3 | ¹²⁵I-[Tyr⁴]bombesin | 12.6 ± 1.02 | |

| [⁶⁸Ga]Ga-LW02060 (Agonist) | PC-3 | ¹²⁵I-[Tyr⁴]bombesin | 5.57 ± 2.47 | |

| [⁶⁸Ga]Ga-LW02080 (Antagonist) | PC-3 | ¹²⁵I-[Tyr⁴]bombesin | 21.7 ± 6.69 | |

| In-DOTA-β-Ala-BBN[7–14]NH₂ | PC-3 | ¹²⁵I-Tyr⁴-BBN | 2.1 ± 0.2 | |

| In-DOTA-8-Aoc-BBN[7–14]NH₂ | PC-3 | ¹²⁵I-Tyr⁴-BBN | 1.1 ± 0.1 | |

| GRP (14-27) | MC-26 Mouse Colon Cancer | ¹²⁵I-GRP | ~0.45 (High affinity site) |

Intracellular Signaling Pathways

Activation of bombesin receptors, particularly the GRPR, initiates a cascade of intracellular signaling events. These pathways are primarily coupled through the Gq/11 and G12/13 families of heterotrimeric G-proteins.

Key signaling events include:

-

Phospholipase C (PLC) Activation : The Gαq subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization : IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

Protein Kinase C (PKC) Activation : DAG and elevated Ca²⁺ levels synergistically activate PKC, which phosphorylates numerous downstream targets, influencing cell growth and proliferation.

-

EGFR Transactivation : A critical pathway for the growth-promoting effects of bombesin involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This can occur through Src kinase-mediated activation of matrix metalloproteinases (MMPs), which cleave and release EGFR ligands like heparin-binding EGF (HB-EGF).

Caption: Bombesin Receptor (GRPR) Signaling Pathways.

Key Experimental Protocols

Characterizing the interaction between bombesin analogs and their receptors requires specific biochemical and cell-based assays.

Competitive Receptor Binding Assay

This assay determines the binding affinity (IC₅₀ or Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Methodology:

-

Cell Culture : Plate GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) in 24-well plates and culture until a suitable confluency is reached (e.g., 2 x 10⁵ cells/well).

-

Assay Preparation : Wash cells with an ice-cold binding buffer (e.g., RPMI 1640 with 0.2% BSA and 20 mM HEPES).

-

Competition : Add a constant concentration of a radioligand (e.g., 0.01 nM ¹²⁵I-[Tyr⁴]Bombesin) to each well along with varying concentrations of the unlabeled test compound (competitor), typically from 1 pM to 10 µM.

-

Incubation : Incubate the plates at 37°C for 1 hour with gentle agitation to allow binding to reach equilibrium.

-

Washing : Aspirate the medium and wash the cells twice with ice-cold PBS to remove unbound radioligand.

-

Cell Lysis & Counting : Solubilize the cells (e.g., using trypsin or NaOH) and measure the bound radioactivity using a gamma counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

Caption: Workflow for a Competitive Receptor Binding Assay.

Intracellular Calcium Mobilization Assay

This functional assay measures receptor activation by detecting the transient increase in intracellular calcium concentration following agonist stimulation.

Methodology:

-

Cell Preparation : Harvest GRPR-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Stimulation : Place the cell suspension in a fluorometer. After establishing a stable baseline fluorescence, inject the test compound (agonist or antagonist) into the cuvette.

-

Measurement : Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis : The peak fluorescence response is used to quantify the agonist's potency (EC₅₀) or the antagonist's inhibitory effect. Positive controls like ATP and a known bombesin agonist are used for comparison.

Radioligand Internalization Assay

This assay quantifies the extent to which a radiolabeled bombesin analog is transported into the cell after binding to its surface receptor, a key property for radiopharmaceutical therapy.

Methodology:

-

Cell Plating : Seed cells in culture dishes and grow for 48 hours.

-

Incubation : Rinse cells with internalization medium (e.g., DMEM with 1% FBS) and add the radiolabeled bombesin analog. Incubate at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

-

Fractionation : At each time point, stop the internalization by placing the dishes on ice.

-

Surface-Bound Radioactivity : Collect the supernatant and wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip surface-bound ligands. The radioactivity in this acid wash represents the surface-bound fraction.

-

Internalized Radioactivity : Lyse the remaining cells with a basic solution (e.g., 1N NaOH). The radioactivity in the lysate represents the internalized fraction.

-

-

Counting and Analysis : Measure the radioactivity in all fractions using a gamma counter. Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

References

The Multifaceted Role of Bombesin in Gastrointestinal Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, and its mammalian homologue, gastrin-releasing peptide (GRP), are pivotal regulators of a wide array of physiological processes within the gastrointestinal (GI) tract.[1][2] These peptides exert their effects by binding to specific G-protein coupled receptors, thereby influencing gut motility, secretion of gastric acid and pancreatic enzymes, and the release of other gastrointestinal hormones.[1][3][4] This technical guide provides an in-depth exploration of the physiological functions of bombesin in the GI tract, summarizing key quantitative data, detailing experimental methodologies, and illustrating the intricate signaling pathways involved.

Core Physiological Functions

Bombesin's actions in the gastrointestinal system are diverse and significant, impacting nearly every major function of the gut.

Regulation of Gastric Acid Secretion

Bombesin and GRP are potent stimulators of gastrin release from G-cells in the stomach, which in turn promotes gastric acid secretion. However, the central administration of bombesin-like peptides has been shown to paradoxically inhibit gastric acid secretion, highlighting a complex dual regulatory mechanism involving both central and peripheral pathways. Intracerebroventricular (ICV) administration of bombesin in rats significantly reduces gastric acid output. Studies in duodenal ulcer patients have shown that bombesin infusion leads to a higher peak acid output compared to normal subjects, despite similar gastrin responses, suggesting an increased parietal cell sensitivity or mass in these patients.

Modulation of Gastrointestinal Motility

The effects of bombesin on GI motility are complex and can be both stimulatory and inhibitory depending on the region of the gut and the species being studied. In humans, bombesin increases lower esophageal sphincter pressure, delays gastric emptying, and inhibits the mechanical activity of the duodenum and jejunum. In conscious cats, bombesin and GRP initially slow gastric emptying and decrease antral motility, but this effect reverses after prolonged infusion. Central administration of bombesin in rats also leads to a dose-related delay in gastric emptying and small intestinal transit.

Stimulation of Hormone Release

Bombesin is a key player in the neurohormonal regulation of the gut, stimulating the release of several important hormones.

-

Gastrin: As mentioned, bombesin is a potent releaser of gastrin.

-

Cholecystokinin (CCK): Bombesin stimulates the release of CCK from the duodenal mucosa, which in turn influences gallbladder contraction and pancreatic enzyme secretion. This effect is believed to be a primary mechanism through which bombesin exerts its effects on the pancreas and gallbladder. The inhibition of gastric emptying by bombesin-like peptides is also dependent on CCK-A receptor activation.

-

Pancreatic Polypeptide, Insulin, and Glucagon: Bombesin administration induces the release of insulin, glucagon, and pancreatic polypeptide from the human pancreas.

Pancreatic Secretion

Bombesin stimulates pancreatic secretion, primarily of enzymes, an effect largely mediated by the release of CCK. The pancreatic juice produced in response to bombesin is rich in protein and poor in bicarbonate. Studies in dogs have shown a dose-dependent increase in pancreatic protein output with bombesin infusion.

Quantitative Data on Bombesin's Effects

The following tables summarize key quantitative data from various studies on the physiological effects of bombesin.

| Parameter | Species | Bombesin Dose/Concentration | Effect | Reference |

| Gastric Acid Secretion | Human (Duodenal Ulcer Patients) | 10 ng/kg/min | Peak acid output: median 24.4 mmol/h | |

| Gastric Acid Secretion | Human (Normal Subjects) | 10 ng/kg/min | Peak acid output: median 14.0 mmol/h | |

| Gastrin Release | Human (Duodenal Ulcer Patients) | 10 ng/kg/min | Plasma gastrin output: median 22.4 pmol/l/min | |

| Gastrin Release | Human (Normal Subjects) | 10 ng/kg/min | Plasma gastrin output: median 24.4 pmol/l/min | |

| CCK Release | Rat (in vitro perfused duodenojejunum) | 10⁻⁷ M | Biphasic release: initial ~700% increase, sustained ~250% increase above basal | |

| CCK Release | Rat (in vitro perfused duodenojejunum) | 10⁻⁸ M | Half-maximal effect for CCK release | |

| Pancreatic Amylase Concentration | Human | 15 ng/kg/min | Basal: 70 dye U/ml; Post-bombesin: 620 dye U/ml | |

| Pancreatic Amylase Output | Human | 15 ng/kg/min | Basal: 1000 dye U/15 min; Post-bombesin: 15,800 dye U/15 min |

Bombesin Receptor Subtypes and Signaling Pathways

Bombesin exerts its effects through a family of G-protein coupled receptors. Three main subtypes have been identified in mammals:

-

BB1 (Neuromedin B receptor): Shows a higher affinity for neuromedin B (NMB).

-

BB2 (Gastrin-Releasing Peptide receptor): Has a higher affinity for GRP and is the primary receptor for bombesin's effects in the GI tract.

-

BB3 (Orphan receptor): Its endogenous ligand is still unknown, but it is thought to be involved in regulating motility.

Upon ligand binding, these receptors activate intracellular signaling cascades. A predominant pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates the physiological responses to bombesin, such as hormone secretion and smooth muscle contraction.

Caption: Bombesin/GRP signaling pathway via the BB2 receptor.

Key Experimental Protocols

Understanding the methodologies used to elucidate the functions of bombesin is crucial for researchers. Below are detailed protocols for key experiments cited in the literature.

In Vivo Measurement of Gastric Acid Secretion in Rats

This protocol is based on descriptions of experiments investigating the central effects of bombesin on gastric acid secretion.

Caption: Experimental workflow for in vivo gastric acid secretion measurement.

In Vitro Perfused Duodenojejunum Model for CCK Release

This protocol is derived from studies investigating the mechanisms of CCK release.

-

Animal Preparation: A rat is anesthetized, and the duodenojejunum is isolated.

-

Cannulation: The superior mesenteric artery and the portal vein are cannulated for perfusion and effluent collection, respectively. The proximal duodenum and distal jejunum are also cannulated for luminal perfusion.

-

Perfusion: The isolated segment is transferred to a perfusion chamber and perfused arterially with a Krebs-Ringer bicarbonate buffer containing dextran and amino acids, gassed with 95% O₂ and 5% CO₂.

-

Basal Collection: After a stabilization period, the portal vein effluent is collected at regular intervals to establish a basal CCK release rate.

-

Bombesin Administration: Bombesin is added to the arterial perfusate at various concentrations.

-

Sample Collection: Portal vein effluent is continuously collected throughout the experiment.

-

CCK Measurement: The concentration of CCK in the collected samples is determined by radioimmunoassay (RIA).

Conclusion

Bombesin and its related peptides are integral to the complex regulatory network of the gastrointestinal tract. Their diverse physiological functions, from modulating gastric acid secretion and motility to stimulating the release of key gut hormones, underscore their importance in maintaining digestive homeostasis. A thorough understanding of their mechanisms of action, receptor interactions, and signaling pathways is essential for researchers and drug development professionals seeking to modulate these systems for therapeutic benefit. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the multifaceted roles of bombesin in gastrointestinal health and disease.

References

- 1. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemistry, Bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bombesin | hormone | Britannica [britannica.com]

- 4. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Bombesin in Central Nervous System Regulation: A Technical Guide

Abstract

The bombesin family of peptides, including the amphibian-derived bombesin and its mammalian counterparts gastrin-releasing peptide (GRP) and neuromedin B (NMB), play a crucial modulatory role within the central nervous system (CNS).[1] Through their interaction with a family of G protein-coupled receptors (GPCRs), namely BB1 (NMBR), BB2 (GRPR), and the orphan receptor BB3 (BRS-3), these peptides influence a wide array of physiological and behavioral processes.[2] This technical guide provides an in-depth overview of the current understanding of bombesin's function in the CNS, with a particular focus on its involvement in appetite regulation, thermoregulation, and stress responses. We present a compilation of quantitative data on receptor binding affinities and in vivo dose-responses, detailed experimental protocols for key research methodologies, and visual representations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to the Bombesin System in the CNS

Bombesin-like peptides are widely distributed throughout the mammalian brain and are implicated as key neuromodulators.[3] Their actions are mediated by three distinct receptor subtypes, each with a unique distribution and ligand affinity, suggesting specific physiological roles.[4] The BB1 receptor shows a preference for NMB, while the BB2 receptor has a higher affinity for GRP.[2] Bombesin itself binds with high affinity to both BB1 and BB2 receptors. The BB3 receptor's endogenous ligand remains to be definitively identified, but it is a subject of intense research due to its role in metabolism and energy homeostasis. Activation of these receptors initiates a cascade of intracellular signaling events, primarily through Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream effects.

Quantitative Data on Bombesin Receptor Interactions and Physiological Effects

A quantitative understanding of ligand-receptor interactions and their physiological consequences is paramount for research and drug development. The following tables summarize key data in this area.

Table 1: Bombesin Receptor Binding Affinities (Ki values)

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| BB1 (NMBR) | Neuromedin B (NMB) | Human | ~1 | |

| Gastrin-Releasing Peptide (GRP) | Human | >100 | ||

| Bombesin | Human | 1-10 | ||

| PD 168368 (Antagonist) | Multiple | 15-45 | ||

| BB2 (GRPR) | Gastrin-Releasing Peptide (GRP) | Human | ~1 | |

| Neuromedin B (NMB) | Human | >50 | ||

| Bombesin | Human | 1-10 | ||

| BRS-3 (BB3) | [D-Phe6, β-Ala11, Phe13, Nle14]bombesin(6-14) | Human | ~7.4 | |

| Gastrin-Releasing Peptide (GRP) | Guinea Pig | 290 | ||

| Neuromedin B (NMB) | Guinea Pig | 20,000 |

Table 2: Dose-Dependent Effects of Central Bombesin Administration

| Physiological Response | Species | Route of Administration | Dose | Observed Effect | Reference |

| Food Intake | Rat | Subcutaneous | Dose-dependent | Suppression of meal size | |

| Rat | Fourth Ventricle (ICV) | ≥ 10 ng | Suppression of chow intake | ||

| Human | Intravenous Infusion | - | Reduced feelings of hunger and a trend towards decreased food intake | ||

| Thermoregulation | Rat | Intracisternal | ≤ 1 ng/200g | Potent lowering of core body temperature in the cold | |

| Rabbit | Preoptic/Anterior Hypothalamus | 125, 250, 500 ng | Dose-related decrease in threshold temperatures for metabolic cold defense | ||

| Bullfrog (larval/adult female) | Intracerebroventricular | Dose-dependent | Decrease in preferred body temperature | ||

| Gastrointestinal Function | Rat | Intracerebroventricular | 10 µg | Inhibition of basal biliary volume and gastric acid secretion | |

| Rat | Intracerebroventricular | 0.1-10 µg | Dose-related increase in duodenal contraction frequency |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides protocols for key experiments in bombesin research.

In Vitro Receptor Autoradiography

This protocol outlines the localization of bombesin receptor subtypes in brain tissue sections.

Materials:

-

Rat brain tissue, frozen and sectioned (e.g., 20 µm)

-

Radioligands: 125I-(Tyr4)BBS (for total binding), 125I-(d-Tyr0)NMB (for NMB-preferring sites)

-

Unlabeled ligands: Bombesin (BBS), Neuromedin B (NMB) for displacement

-

Incubation buffer (e.g., Tris-HCl with protease inhibitors)

-

Washing buffer

-

Autoradiography film (e.g., tritium-sensitive film)

-

Developing and fixing solutions

-

Image analysis software

Procedure:

-

Tissue Preparation: Mount frozen brain sections onto gelatin-coated slides and allow them to thaw and dry.

-

Pre-incubation: Pre-incubate the slides in incubation buffer to rehydrate the tissue and remove endogenous ligands.

-

Incubation: Incubate the slides with the desired radioligand.

-

For total BBS/GRP-preferring sites: Incubate with 125I-(Tyr4)BBS. To distinguish between BBS/GRP and NMB-preferring sites, perform competitive binding by co-incubating adjacent sections with 125I-(Tyr4)BBS and 100 nM NMB. Binding that is not displaced by NMB is considered BBS/GRP-preferring.

-

For NMB-preferring sites: Incubate with 125I-(d-Tyr0)NMB.

-

For non-specific binding: Incubate a set of slides with the radioligand in the presence of a high concentration (e.g., 1 µM) of unlabeled bombesin.

-

-

Washing: Wash the slides in ice-cold washing buffer to remove unbound radioligand.

-

Drying: Quickly dry the slides under a stream of cool, dry air.

-

Autoradiography: Appose the slides to autoradiography film in a light-tight cassette and expose for an appropriate duration.

-

Development: Develop and fix the film according to the manufacturer's instructions.

-

Analysis: Digitize the autoradiograms and perform densitometric analysis to quantify receptor density in different brain regions.

In Vivo Central Administration of Bombesin

This protocol describes the direct administration of bombesin into the brain ventricles of rodents.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools (scalpel, drill, etc.)

-

Guide cannula and dummy cannula

-

Injection cannula

-

Microsyringe pump

-

Bombesin solution in sterile saline

-

Suturing materials

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame. Surgically expose the skull.

-

Cannula Implantation: Using predetermined coordinates from a brain atlas, drill a hole in the skull over the target ventricle (e.g., lateral ventricle or fourth ventricle). Lower the guide cannula to the correct depth and secure it to the skull with dental cement and skull screws. Insert a dummy cannula to keep the guide patent.

-

Recovery: Allow the animal to recover from surgery for at least one week.

-

Intracerebroventricular (ICV) Injection: On the day of the experiment, gently restrain the animal and remove the dummy cannula.

-

Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the ventricle.

-

Connect the injection cannula to a microsyringe pump and infuse the bombesin solution at a slow, controlled rate (e.g., 1 µl/min).

-

After the infusion is complete, leave the injection cannula in place for a short period to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.

-

Behavioral/Physiological Assessment: Proceed with the planned behavioral or physiological measurements (e.g., food intake, body temperature monitoring).

Brain Slice Electrophysiology

This protocol provides a general framework for assessing the effects of bombesin on neuronal activity in ex vivo brain slices.

Materials:

-

Vibratome or tissue chopper

-

Dissection microscope

-

Recording chamber

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

-

Internal pipette solution

-

Bombesin stock solution

Procedure:

-

Brain Slice Preparation:

-

Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated aCSF.

-

Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least one hour.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF.

-

Under visual guidance, approach a neuron in the target region with a glass micropipette filled with internal solution.

-

Establish a high-resistance seal (GΩ seal) between the pipette tip and the neuronal membrane.

-

Rupture the membrane to achieve whole-cell configuration.

-

Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-clamp mode; postsynaptic currents in voltage-clamp mode).

-

-

Bombesin Application:

-

Bath-apply bombesin at known concentrations to the perfusing aCSF.

-

Record changes in neuronal activity during and after bombesin application.

-

Perform dose-response experiments to determine the potency and efficacy of bombesin's effects.

-

-

Data Analysis:

-

Analyze the recorded electrophysiological data to quantify changes in membrane potential, firing frequency, synaptic currents, etc.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can greatly enhance comprehension. The following diagrams were generated using the DOT language.

Bombesin Receptor Signaling Pathway

Caption: Bombesin receptor signaling cascade.

Experimental Workflow for Assessing Anorectic Effects of Bombesin

References

- 1. Bombesin - Wikipedia [en.wikipedia.org]

- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of bombesin and bombesin-related peptides in the short-term control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to Bombesin Signaling Pathways in Normal and Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate signaling pathways initiated by bombesin (BBN) and its related peptides. We will delve into the molecular mechanisms governing cellular responses in both physiological and pathological contexts, with a particular focus on cancer. This document outlines the key receptors, downstream signaling cascades, and the quantitative differences that distinguish bombesin signaling in normal versus malignant cells. Furthermore, it includes detailed experimental protocols for studying these pathways and visual diagrams to elucidate complex interactions.

Introduction to Bombesin and its Receptors

Bombesin is a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. In mammals, two main BBN-like peptides have been identified: gastrin-releasing peptide (GRP) and neuromedin B (NMB)[1]. These peptides exert their effects by binding to a family of G-protein coupled receptors (GPCRs), which are categorized into three main subtypes:

-

BB1 Receptor (NMBR): Shows a higher affinity for NMB.

-

BB2 Receptor (GRPR): Exhibits a higher affinity for GRP[1].

-

BB3 Receptor (BRS-3): An orphan receptor with no identified endogenous ligand, though it shares significant homology with NMBR and GRPR[1][2].

These receptors are involved in a wide range of physiological processes, including gastrointestinal hormone release, smooth muscle contraction, satiety, and thermoregulation[3].

In the context of cancer, the overexpression of BBN receptors, particularly GRPR, is a well-documented phenomenon in various malignancies, including prostate, breast, lung, pancreatic, and gastrointestinal tumors. This overexpression, often coupled with the production of BBN-like peptides by the tumor cells themselves, can create an autocrine or paracrine loop that drives cancer cell proliferation, survival, and invasion.

Canonical Signaling Pathway in Normal Cells

In normal physiological conditions, the binding of a BBN-like peptide to its cognate receptor (NMBR or GRPR) primarily activates the Gαq/11 family of G-proteins. This initiates a well-defined signaling cascade:

-

G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαq subunit and its dissociation from the βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate protein kinase C (PKC).

Activated PKC can then phosphorylate a multitude of downstream targets, leading to various cellular responses.

Figure 1: Canonical Bombesin signaling pathway in normal cells.

Aberrant Signaling in Cancer Cells

In cancer cells, the BBN signaling network is often hijacked to promote malignant phenotypes. While the core Gαq/11-PLC pathway remains active, several key alterations and additional pathways are engaged:

-

Receptor Overexpression: A significant increase in the density of GRPR on the cell surface leads to an amplified response to BBN-like peptides.

-

Autocrine/Paracrine Loops: Tumor cells often synthesize and secrete their own GRP, creating a self-sustaining stimulatory loop that drives continuous proliferation.

-

Pathway Crosstalk: BBN receptor activation can transactivate other critical signaling nodes, most notably the Epidermal Growth Factor Receptor (EGFR). This transactivation can occur through various mechanisms, including Src kinase activation and the release of EGFR ligands.

-

Activation of Pro-Survival and Proliferative Pathways: Beyond PKC, BBN signaling in cancer cells robustly activates other cascades crucial for tumor growth and survival, including:

-

MAPK/ERK Pathway: Promotes cell proliferation.

-

PI3K/Akt Pathway: Mediates cell survival and inhibits apoptosis.

-

Figure 2: Aberrant Bombesin signaling in cancer cells.

Quantitative Data Summary

The distinction between BBN signaling in normal and cancer cells is often quantitative. The following tables summarize key data points from the literature.

Table 1: Bombesin Receptor Expression in Normal vs. Cancer Tissues

| Tissue Type | Normal Tissue Receptor Expression | Cancer Tissue Receptor Expression | Predominant Subtype in Cancer | Reference |

| Prostate | Low density | Massively overexpressed in ~100% of cases | GRPR | |

| Breast | Low to moderate | Overexpressed in 41 of 57 cases (~72%) | GRPR | |

| Lung (SCLC) | Low | Overexpressed in 3 of 9 cases (~33%) | GRPR | |

| Lung (Carcinoid) | Low | Overexpressed in 9 of 26 cases (~35%) | BB3 | |

| Pancreas | High physiological expression | Maintained or increased expression | GRPR | |

| Gastrinoma | Low | Expressed in 5 of 5 cases (100%) | GRPR |

Table 2: Binding Affinities (IC50) of BBN Analogs to GRPR

| Compound | Type | Cell Line | IC50 (nM) | Reference |

| [Tyr4]Bombesin | Agonist | PC3 (Prostate Cancer) | 2.1 ± 0.3 | |

| Demobesin 4 | Agonist | PC3 (Prostate Cancer) | 2.3 ± 0.9 | |

| Demobesin 1 | Antagonist | PC3 (Prostate Cancer) | 3.5 ± 1.1 | |

| Universal Ligand* | Agonist | HEK-GRPR transfected | ~low nM range |

*Universal Ligand: [D-Tyr6,β-Ala11,Phe13,Nle14]bombesin(6-14)

Key Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity and density of BBN receptors in a given cell or tissue sample.

Methodology:

-

Cell/Tissue Preparation: Prepare cell membranes from cultured cells (e.g., PC3) or homogenized tumor tissue.

-

Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2, BSA, and protease inhibitors).

-

Radioligand: Use a radiolabeled BBN analog, such as 125I-[Tyr4]bombesin.

-

Competition Assay:

-

Incubate a fixed concentration of radioligand with cell membranes in the presence of increasing concentrations of a non-labeled competitor ligand (e.g., Demobesin 1).

-

Incubate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Figure 3: Workflow for a radioligand receptor binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream event in Gαq-mediated signaling.

Methodology:

-

Cell Culture: Plate cells expressing the BBN receptor (e.g., PC3 or HEK293-GRPR) in a multi-well plate (e.g., 96-well, black-walled).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 30-60 minutes) at 37°C. The AM ester allows the dye to cross the cell membrane.

-

Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess extracellular dye.

-

Ligand Preparation: Prepare serial dilutions of the agonist (e.g., GRP) or antagonist to be tested.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject the ligand into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

For agonist dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

-

Conclusion and Future Directions

Bombesin signaling pathways are integral to various physiological functions but are frequently dysregulated in cancer, where they promote tumor growth and survival through complex autocrine loops and pathway crosstalk. The significant overexpression of BBN receptors, particularly GRPR, on the surface of many cancer cells provides a compelling target for novel diagnostic and therapeutic strategies. Radiolabeled BBN analogs are already being explored for tumor imaging, and BBN-conjugated cytotoxic agents represent a promising avenue for targeted cancer therapy. A deeper understanding of the quantitative and qualitative differences in these signaling networks between normal and malignant cells will be critical for the development of effective and highly specific anti-cancer agents that exploit these pathways.

References

- 1. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Bombesin-Induced Cell Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin and its mammalian analogues, such as gastrin-releasing peptide (GRP), are neuropeptides that have been identified as potent mitogens for a variety of normal and neoplastic cell types. Their role as autocrine and paracrine growth factors in several human cancers, including small cell lung cancer, prostate cancer, and breast cancer, has made the bombesin signaling network a critical area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms underlying bombesin-induced cell proliferation, with a focus on the core signaling pathways, quantitative data from key experiments, and detailed experimental protocols for researchers in the field.

Bombesin Receptors and G-Protein Coupling

Bombesin-like peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the neuromedin B receptor (NMBR or BB1), the GRP receptor (GRPR or BB2), and the orphan receptor BRS-3 (BB3). These receptors are frequently overexpressed in various cancers. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 and G12/13 families. This activation is a critical first step in the signal transduction cascade that ultimately results in cell proliferation. The coupling to G-proteins initiates a cascade of intracellular signaling events, starting with the activation of phospholipase C.

Core Signaling Pathways

The proliferative signals initiated by bombesin are transmitted through a complex and interconnected network of intracellular signaling pathways. The primary pathways implicated in this process are the Phospholipase C (PLC) pathway, the transactivation of the Epidermal Growth Factor Receptor (EGFR), and the subsequent activation of downstream mitogenic cascades.

Phospholipase C (PLC) Pathway and Calcium Mobilization

Activation of Gq/11 by bombesin receptors leads to the stimulation of phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This initial, rapid, and transient increase in intracellular calcium is a hallmark of bombesin signaling. In many cell types, this is followed by a sustained phase of elevated calcium, which is dependent on the influx of extracellular calcium through plasma membrane channels.

-

DAG and Protein Kinase C (PKC) Activation : DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates a wide range of substrate proteins on serine and threonine residues, leading to the activation of downstream signaling pathways that contribute to cell proliferation.

Transactivation of the Epidermal Growth Factor Receptor (EGFR)

A crucial mechanism in bombesin-induced mitogenesis is the transactivation of the EGFR. This process links the G-protein coupled bombesin receptors to the potent proliferative signals of the receptor tyrosine kinase (RTK) pathway. The transactivation of EGFR by bombesin receptors is a multi-step process that often involves:

-

Src Kinase Activation : Bombesin receptor activation leads to the rapid activation of the non-receptor tyrosine kinase, Src.

-

Matrix Metalloproteinase (MMP) Activation : Activated Src can then lead to the activation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.

-

Release of EGFR Ligands : Activated MMPs cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) and other EGFR ligands from the cell surface, releasing the mature ligands.

-

EGFR Phosphorylation : The released EGFR ligands then bind to and activate the EGFR, leading to its dimerization and autophosphorylation on specific tyrosine residues (e.g., Tyr1068).[1]

Downstream Mitogenic Signaling: MAPK/ERK and PI3K/Akt Pathways

The activation of both the PLC/PKC pathway and the transactivated EGFR converge on two major downstream signaling cascades that are central to the regulation of cell proliferation:

-

MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a key driver of cell proliferation. Activated EGFR recruits adaptor proteins like Grb2 and Sos, which in turn activate the small G-protein Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that promote the expression of genes involved in cell cycle progression, such as c-fos and c-myc.

-

PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling axis in bombesin-induced proliferation. Activated EGFR can recruit and activate PI3K, which then phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as protein kinase B) and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins and activating downstream targets like the mammalian target of rapamycin (mTOR).

Quantitative Data on Bombesin-Induced Cellular Responses

The following tables summarize key quantitative data from studies on bombesin-induced cell proliferation and signaling.

| Parameter | Cell Line | Bombesin Concentration | Effect | Reference |

| Cell Proliferation | Mouse Colon Cancer (MC-26) | 0.5-50 nM | Significant dose-dependent increase in [3H]thymidine uptake | [2] |

| Human Small Cell Lung Cancer | 50 nM | Peak colony stimulation (up to 150-fold) | [3] | |

| Calcium Mobilization | Human Prostate Cancer (PC-3) | 100 nM | >200% increase over baseline | [4] |

| Human Prostate Cancer (DU-145) | 100 nM | >100% increase over baseline | [4] | |

| Rat Duodenojejunum | 100 nM | Early, transient (6 min) 500% increase in CCK release (calcium-dependent) | ||

| EGFR Phosphorylation | Lung Cancer (NCI-H1299-BRS-3) | 100 nM BA1 | 4.7-fold increase | |

| ERK Phosphorylation | Lung Cancer (NCI-H1299-BRS-3) | 100 nM BA1 | 2.8-fold increase after 2 min | |

| Receptor Binding Affinity (Kd) | Human Prostate Cancer (PC-3) | - | 1.5 x 10-10 M | |

| Human Prostate Cancer (DU-145) | - | 1.1 x 10-10 M | ||

| Human Gastric Cancer (Hs746T) | - | 0.24 ± 0.07 nM | ||

| Inhibitor IC50 Values | BRS-3 Antagonist on I-BA1 Binding | NCI-H1299-BRS-3 | 750 nM | |

| Gefitinib on BA1-induced EGFR phosphorylation | NCI-H1299-BRS-3 | Effective at 1 and 10 µg/ml |

*BA1: (DTyr6, βAla11, Phe13, Nle14)bombesin6-14

Experimental Protocols

Detailed methodologies for key experiments cited in the study of bombesin-induced cell proliferation are provided below.

[3H]Thymidine Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Serum Starvation : Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a serum-free medium for 24 hours.

-

Bombesin Treatment : Treat the cells with various concentrations of bombesin or control vehicle for 18-24 hours.

-

[3H]Thymidine Labeling : Add 1 µCi of [3H]thymidine to each well and incubate for an additional 4-6 hours.

-

Cell Harvesting : Aspirate the medium and wash the cells twice with ice-cold PBS.

-

DNA Precipitation : Add 100 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate for 30 minutes at 4°C to precipitate the DNA.

-

Washing : Wash the wells twice with 5% TCA and then once with 95% ethanol.

-

Solubilization : Add 100 µL of 0.1 M NaOH to each well to solubilize the DNA.

-

Scintillation Counting : Transfer the contents of each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Fura-2 AM Calcium Imaging

This method allows for the ratiometric measurement of intracellular calcium concentrations.

-

Cell Plating : Plate cells on glass coverslips and allow them to grow to 70-80% confluency.

-

Dye Loading : Incubate the cells with 2-5 µM Fura-2 AM in a serum-free medium for 30-60 minutes at 37°C.

-

Washing : Wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

-

De-esterification : Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

-

Imaging : Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Stimulation and Data Acquisition : Perfuse the cells with the physiological salt solution and establish a baseline fluorescence. Stimulate the cells with bombesin and record the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.

Western Blotting for Phospho-ERK

This technique is used to detect the phosphorylation and activation of ERK.

-

Cell Treatment : Grow cells to near confluency, serum-starve overnight, and then treat with bombesin for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Detection : Wash the membrane as before and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for total ERK1/2 to confirm equal protein loading.

Gelatin Zymography for MMP Activity

This assay detects the activity of gelatinases such as MMP-2 and MMP-9.

-

Sample Preparation : Culture cells in serum-free media and collect the conditioned media. Concentrate the media using a centrifugal filter device.

-

Protein Quantification : Determine the protein concentration of the concentrated conditioned media.

-

Non-reducing SDS-PAGE : Mix equal amounts of protein with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin (1 mg/mL).

-

Electrophoresis : Run the gel at 4°C to separate the proteins based on their molecular weight while preserving their enzymatic activity.

-

Renaturation : After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove the SDS and allow the MMPs to renature.

-

Incubation : Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) overnight at 37°C.

-

Staining and Destaining : Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes and then destain with a solution of methanol and acetic acid.

-

Analysis : Areas of gelatinase activity will appear as clear bands against a blue background, indicating the digestion of the gelatin substrate.

In Vitro Src Kinase Activity Assay

This assay measures the activity of Src kinase.

-

Immunoprecipitation : Lyse bombesin-treated cells and immunoprecipitate Src kinase using a specific antibody.

-

Kinase Reaction : Resuspend the immunoprecipitated Src in a kinase buffer containing a Src-specific substrate peptide and [γ-32P]ATP.

-

Incubation : Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Stopping the Reaction : Stop the reaction by adding a solution such as 40% trichloroacetic acid (TCA).

-

Separation : Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification : Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Bombesin signaling pathways leading to cell proliferation.

References

The Dual Role of Bombesin in Tumorigenesis: A Technical Guide on Growth and Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin (BBS) and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are neuropeptides that exert a wide range of physiological effects.[1] In the context of oncology, these peptides and their corresponding G-protein coupled receptors (GPCRs) have garnered significant attention. The bombesin receptor family includes the GRP-preferring receptor (GRPR or BB2), the NMB-preferring receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3).[2] Numerous studies have revealed that various malignancies, including prostate, breast, lung, and pancreatic cancers, overexpress these receptors.[3][4] Furthermore, many of these tumors synthesize and secrete bombesin-like peptides, establishing an autocrine loop that stimulates their own growth, making this system a prime target for novel cancer diagnostics and therapeutics.[3] This guide provides a detailed examination of the critical roles bombesin plays in two interconnected hallmarks of cancer: tumor growth and angiogenesis.

Bombesin as a Mitogenic Factor: Fueling Tumor Growth

Bombesin-like peptides function as potent growth factors for a variety of cancer cell lines. The binding of these peptides to their cognate receptors on tumor cells, primarily GRPR, initiates a signaling cascade that promotes cellular proliferation. This autocrine and/or paracrine stimulation is a key driver of tumor progression in several cancers. The development of bombesin receptor antagonists has been a crucial strategy to interrupt this growth-stimulatory cycle.

Quantitative Data: Efficacy of Bombesin Antagonists on Tumor Growth

The anti-proliferative effects of bombesin receptor antagonists have been quantified in numerous preclinical studies. The data below summarizes the significant inhibition of tumor growth observed in xenograft models.

| Antagonist | Cancer Model | Metric | Result | Reference |

| RC-3095 | Hs746T Human Gastric Cancer (in nude mice) | Tumor Volume Doubling Time | Prolonged from 3.6 to 5.1 days | |

| Tumor Growth Rate | Decreased by 76.9% | |||

| Final Tumor Weight | Reduced by 88.3% | |||

| RC-3095 | MDA-MB-435 Human Breast Cancer (in nude mice) | Final Tumor Weight | Decreased by 44% | |

| RC-3940-II | MDA-MB-435 Human Breast Cancer (in nude mice) | Final Tumor Weight | Decreased by 53% | |

| [67Cu]Cu-SAR-BBN | PC-3 Human Prostate Cancer (in mice) | Tumor Growth Inhibition (Day 19) | 93.3% inhibition compared to control | |

| Median Survival | Increased from 34.5 days to >54 days |

Experimental Protocol: In Vivo Tumor Growth Inhibition Study

This protocol outlines a standard methodology for assessing the efficacy of a bombesin receptor antagonist on tumor growth using a xenograft model.

-

Cell Culture and Implantation:

-

Human cancer cells known to express bombesin receptors (e.g., PC-3, Hs746T) are cultured under standard conditions.

-

An appropriate number of viable cells (typically 1x106 to 1x107) are harvested, resuspended in a suitable medium (e.g., Matrigel or saline), and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

-

Animal Grouping and Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomly assigned to a control group or a treatment group.

-

The control group receives daily injections of the vehicle (e.g., saline).

-

The treatment group receives daily subcutaneous injections of the bombesin antagonist (e.g., 10-20 µg of RC-3095).

-

-

Tumor Measurement and Data Collection:

-

Tumor dimensions are measured with calipers two to three times per week. Tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Animal body weights are monitored to assess systemic toxicity.

-

At the end of the study (e.g., after 3-6 weeks or when tumors in the control group reach a predetermined size), animals are euthanized.

-

Tumors are excised, weighed, and processed for further analysis (e.g., histology, protein/DNA content).

-

-

Data Analysis:

-

Statistical analysis is performed to compare tumor volumes and final tumor weights between the control and treatment groups.

-

Metrics such as tumor growth rate, tumor volume doubling time, and percentage of tumor growth inhibition are calculated.

-

Bombesin's Pro-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a few millimeters in size. Bombesin contributes significantly to this process by stimulating tumor cells to secrete key pro-angiogenic factors. Studies have shown that bombesin and GRP can increase the expression of Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Insulin-like Growth Factors (IGFs). These factors act on endothelial cells, promoting their migration and proliferation, which are critical steps in forming new vasculature. Consequently, bombesin antagonists not only curb tumor cell proliferation but also exert anti-angiogenic effects.

Quantitative Data: Effects of Bombesin on Angiogenesis Markers

The following tables summarize quantitative findings on how bombesin signaling modulates the expression of angiogenic factors and microvessel density in tumors.

Table 2.1: Bombesin-Induced Upregulation of Angiogenic Markers in Neuroblastoma

| Model | Marker | Effect of Bombesin Treatment | Reference |

| SK-N-SH Neuroblastoma Xenografts | VEGF | Enhanced expression | |

| PECAM-1 (Microvessel Marker) | Increased expression |

Table 2.2: Inhibition of Pro-Angiogenic Factors by Bombesin Antagonists in Breast Cancer

| Antagonist | Cancer Model | Factor | Reduction in Protein Level | Reference |

| RC-3940-II | MDA-MB-435 | bFGF | 44.7% | |

| IGF-II | 24.6% | |||

| VEGF-A | 49.1% | |||

| RC-3095 | MDA-MB-435 | bFGF | 37.1% | |

| IGF-II | 35.7% | |||

| RC-3095 & RC-3940-II | MDA-MB-435 | Microvessel Density | ~37% |

Experimental Protocols for Angiogenesis Assays

Protocol 2.1: Microvessel Density (MVD) Assessment via Immunohistochemistry

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Staining: Sections are incubated with a primary antibody against an endothelial cell marker, such as CD31 (PECAM-1).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen (e.g., DAB) to visualize the antibody-antigen complexes. Sections are then counterstained with hematoxylin.

-

Quantification: "Hot spots" of high vascularization are identified under low magnification. The number of stained microvessels is counted in several high-power fields, and the average MVD is calculated.

Protocol 2.2: In Vitro Endothelial Cell Migration (Boyden Chamber Assay)

-

Chamber Setup: A two-chamber system separated by a porous membrane (e.g., 8 µm pores) is used. The membrane is coated with an extracellular matrix protein like fibronectin or collagen.

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are serum-starved and then seeded into the upper chamber.

-

Chemoattractant: The lower chamber is filled with medium containing the test substance (e.g., conditioned medium from bombesin-treated tumor cells) or a control medium.

-

Incubation: The chamber is incubated for several hours (e.g., 4-6 hours) to allow cells to migrate through the membrane toward the chemoattractant.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Core Signaling Pathways

The binding of bombesin-like peptides to their receptors triggers multiple downstream signaling pathways that culminate in cell proliferation and angiogenesis.

-

Gq-PLC-PKC Pathway: Canonically, bombesin receptors couple to Gαq proteins. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is central to many of the mitogenic effects of bombesin.

-

EGFR Transactivation: A key mechanism for bombesin-induced growth is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is often dependent on the activation of Src family kinases and the release of EGFR ligands like TGF-α. This crosstalk between a GPCR and a receptor tyrosine kinase significantly amplifies the proliferative signals.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical downstream effector of bombesin signaling, particularly in the context of angiogenesis. Activation of this pathway leads to the phosphorylation and activation of mTOR, which in turn can upregulate the expression of VEGF.

Logical Framework: From Receptor Activation to Tumorigenesis

The multifaceted role of bombesin in cancer progression can be visualized as a logical cascade. The initial event—receptor binding—diverges into parallel and interconnected pathways that collectively promote the tumor phenotype. This framework highlights critical nodes that are attractive targets for therapeutic intervention.

Conclusion and Therapeutic Outlook

Bombesin and its related peptides are integral players in the progression of numerous cancers, acting as potent autocrine/paracrine factors that simultaneously drive tumor cell proliferation and orchestrate the development of a supportive vascular network. The detailed understanding of the signaling pathways involved, particularly the Gq-PLC and PI3K/Akt axes and the transactivation of EGFR, has illuminated multiple vulnerabilities for therapeutic attack.

The development of high-affinity bombesin receptor antagonists has demonstrated significant promise in preclinical models, effectively attenuating both tumor growth and angiogenesis. Beyond their direct anti-proliferative effects, the overexpression of bombesin receptors on cancer cells makes them ideal targets for the delivery of cytotoxic agents, such as radionuclides or chemotherapeutics, directly to the tumor site. This dual approach—blocking growth signals while delivering a payload—positions the bombesin system as a highly attractive target for the next generation of precision cancer therapies. Future research will likely focus on optimizing antagonist design, developing novel drug conjugates, and translating these promising preclinical findings into clinical success.

References

- 1. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Expression of Bombesin Receptors in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bombesin (BN) family of peptides and their corresponding receptors have emerged as a significant area of investigation in oncology. This family includes mammalian peptides such as gastrin-releasing peptide (GRP) and neuromedin B (NMB), which exert their effects through three main G protein-coupled receptors: the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan receptor, bombesin receptor subtype 3 (BRS-3 or BB3)[1]. These receptors are frequently overexpressed in a variety of human cancers, including those of the prostate, breast, lung, and pancreas, while exhibiting limited expression in normal adult tissues[2][3]. This differential expression profile makes them attractive targets for cancer diagnosis, imaging, and therapy[2][4].

This technical guide provides a comprehensive overview of bombesin receptor expression across different cancer types, details the experimental protocols for their detection and quantification, and elucidates the key signaling pathways they modulate in cancer cells.

Data Presentation: Bombesin Receptor Expression in Human Cancers

The following table summarizes the quantitative data on the expression of bombesin receptor subtypes in various human cancers, compiled from multiple studies. The data is primarily derived from techniques such as in vitro receptor autoradiography and immunohistochemistry.

| Cancer Type | Receptor Subtype | Number of Positive Tumors / Total Tumors | Percentage of Positive Tumors | Receptor Density/Notes | Reference(s) |

| Prostate Cancer | GRP-R (BB2) | 12 / 12 | 100% | High density | |

| NMB-R (BB1) | Infrequent | 0-20% | |||

| BRS-3 (BB3) | Infrequent | 0-20% | |||

| Breast Cancer | GRP-R (BB2) | 41 / 57 | 71.9% | Often high density, positive correlation with estrogen receptor expression | |

| Small Cell Lung Cancer (SCLC) | GRP-R (BB2) | 3 / 9 | 33.3% | Low density | |

| BRS-3 (BB3) | 4 / 9 | 44.4% | |||

| Non-Small Cell Lung Cancer (NSCLC) | GRP-R (BB2) | 62-78% | |||

| NMB-R (BB1) | 68% | ||||

| BRS-3 (BB3) | 8% | ||||

| Gastrinoma | GRP-R (BB2) | 5 / 5 | 100% | ||

| Intestinal Carcinoids | NMB-R (BB1) | 11 / 24 | 45.8% | High density | |

| Bronchial Carcinoids | NMB-R (BB1) | 1 / 26 | 3.8% | ||

| BRS-3 (BB3) | 9 / 26 | 34.6% | High density | ||

| Renal Cell Carcinoma | GRP-R (BB2) | 6 / 16 | 37.5% | Low density | |

| BRS-3 (BB3) | 4 / 16 | 25% | Low density | ||

| Gastrointestinal Stromal Tumors | GRP-R (BB2) | Frequently overexpressed | |||

| Ovarian Cancer | GRP-R (BB2) | Frequently overexpressed | |||

| Endometrial Cancer | GRP-R (BB2) | Frequently overexpressed | |||

| Pancreatic Cancer | GRP-R (BB2) | Frequently overexpressed | |||

| Glioblastoma | GRP-R (BB2) | All 6 cell lines studied | 100% (in cell lines) | Variable density | |

| Neuroblastoma | GRP-R (BB2) | 73% (by immunocytochemistry) | Increased in undifferentiated tumors | ||

| Ewing Sarcoma | BRS-3 (BB3) | 2 / 10 | 20% |

Experimental Protocols

Accurate detection and quantification of bombesin receptor expression are crucial for both research and clinical applications. Below are detailed methodologies for key experiments.

In Vitro Receptor Autoradiography

This technique is used to localize and quantify bombesin receptors in tissue sections using a radiolabeled ligand.

Materials:

-

Cryostat

-

SuperFrost® Plus microscope slides

-

Incubation buffer (e.g., 10 mM HEPES with 0.1% BSA, pH 7.4)

-

Radioligand (e.g., 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]bombesin(6-14) - a universal bombesin receptor ligand)

-

Unlabeled bombesin analogs (for competition assays to determine subtype specificity, e.g., GRP, NMB)

-

Wash buffer (e.g., cold 10 mM HEPES with 0.1% BSA, pH 7.4)

-

Phosphor imaging screen or autoradiography film

-

Image analysis software

Procedure:

-

Tissue Sectioning: Cut frozen tumor tissue into thin sections (e.g., 10-20 µm) using a cryostat and mount them on SuperFrost® Plus slides.

-

Pre-incubation: Thaw the sections and pre-incubate them in incubation buffer to remove endogenous substances.

-

Incubation: Incubate the sections with the radioligand in the incubation buffer. For total binding, use only the radioligand. For non-specific binding, co-incubate with a high concentration of unlabeled bombesin. For competition assays, incubate with the radioligand and varying concentrations of unlabeled receptor subtype-specific analogs.

-

Washing: After incubation, wash the sections multiple times in ice-cold wash buffer to remove unbound radioligand.

-

Drying: Quickly rinse the slides in distilled water and dry them under a stream of cold air.

-

Exposure: Appose the dried sections to a phosphor imaging screen or autoradiography film in a light-tight cassette.

-

Image Analysis: After exposure, scan the screen or develop the film. Quantify the signal intensity in different regions of the tissue using image analysis software. Specific binding is calculated by subtracting non-specific binding from total binding.

Immunohistochemistry (IHC)

IHC allows for the visualization of bombesin receptor proteins within the cellular context of a tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 8.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody specific to the bombesin receptor subtype (e.g., anti-GRP-R or anti-BRS-3)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

Chromogen substrate (e.g., DAB)

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue.

-

Antigen Retrieval: Heat the slides in antigen retrieval buffer to unmask the antigenic epitopes.

-

Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.

-

Blocking: Apply blocking solution to prevent non-specific binding of the primary antibody.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution and temperature.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody.

-

Detection: Incubate with the ABC reagent, followed by the addition of the DAB chromogen. A brown precipitate will form at the site of the antigen.

-

Counterstaining: Stain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Microscopic Examination: Analyze the slides under a microscope to assess the localization and intensity of bombesin receptor expression.

Radioligand Binding Assay on Cell Membranes

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of bombesin receptors in a homogenate of cancer cells or tumor tissue.

Materials:

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand (e.g., 125I-[Tyr4]bombesin)

-

Unlabeled bombesin

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize cancer cells or tumor tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.

-

Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand (for saturation binding) or a fixed concentration of radioligand with increasing concentrations of unlabeled bombesin (for competition binding).

-

Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Visualization of Signaling Pathways and Experimental Workflows

Bombesin Receptor Signaling Pathways

Bombesin receptors, upon activation by their cognate ligands, initiate a cascade of intracellular signaling events that drive cancer cell proliferation, survival, and migration. The primary signaling mechanism involves coupling to Gq/11 and G12/13 families of heterotrimeric G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Furthermore, bombesin receptors can transactivate the epidermal growth factor receptor (EGFR), a key driver of cancer progression. This transactivation can occur through various mechanisms, including the activation of Src family kinases and matrix metalloproteinases, leading to the release of EGFR ligands like TGF-α. Downstream of these initial events, several pro-tumorigenic pathways are activated, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Caption: Bombesin receptor signaling pathways in cancer cells.

Experimental Workflow for Bombesin Receptor Expression Analysis

The following diagram illustrates a typical workflow for the analysis of bombesin receptor expression in tumor samples, from tissue acquisition to data interpretation.

Caption: Experimental workflow for bombesin receptor expression analysis.

Conclusion

The overexpression of bombesin receptors in a wide array of malignancies presents a compelling opportunity for the development of targeted diagnostics and therapeutics. A thorough understanding of their expression patterns, the methodologies for their detection, and the signaling pathways they govern is paramount for researchers and drug development professionals. This technical guide provides a foundational resource to aid in the advancement of novel strategies targeting the bombesin receptor family in the fight against cancer. The continued exploration of these receptors and their downstream effectors will undoubtedly pave the way for more precise and effective cancer treatments.

References

- 1. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]